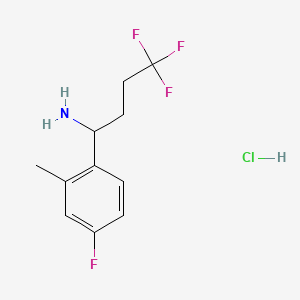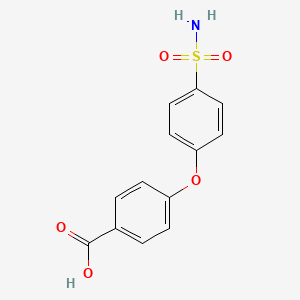
5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole: is a compound with the molecular formula C7H3D3N4O2Se and a molecular weight of 260.13 . It is a stable isotope-labeled compound, often used in various scientific research applications . The compound is characterized by the presence of a benzoselenadiazole ring, which is a heterocyclic structure containing selenium, nitrogen, and carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole typically involves the nitration of 2,1,3-benzoselenadiazole using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) . The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzoselenadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, alkoxides, or amines under basic or acidic conditions.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 5-Methyl-d3-amino-4-amino-2,1,3-benzoselenadiazole.
Substitution: Formation of various substituted benzoselenadiazole derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole is used as a reference material in analytical chemistry for the development and validation of analytical methods .
Biology: The compound is utilized in proteomics research to study protein interactions and modifications .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole is not extensively studied. compounds with similar structures typically exert their effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
4-Nitro-2,1,3-benzoselenadiazole: Similar structure but lacks the methyl and deuterium substitutions.
2,1,3-Benzoselenadiazole: The parent compound without the nitro and amino groups.
Uniqueness: 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole is unique due to the presence of the methyl and deuterium substitutions, which can influence its chemical properties and reactivity. These modifications can also enhance its stability and make it a valuable tool in scientific research .
Properties
Molecular Formula |
C7H6N4O2Se |
|---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
4-nitro-N-(trideuteriomethyl)-2,1,3-benzoselenadiazol-5-amine |
InChI |
InChI=1S/C7H6N4O2Se/c1-8-5-3-2-4-6(10-14-9-4)7(5)11(12)13/h2-3,8H,1H3/i1D3 |
InChI Key |
OYZURXRHVHICQN-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(C2=N[Se]N=C2C=C1)[N+](=O)[O-] |
Canonical SMILES |
CNC1=C(C2=N[Se]N=C2C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride](/img/structure/B13451033.png)







